Nafcillin Penilloic Acid (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nafcillin Penilloic Acid (Mixture of Diastereomers) is a derivative of Sodium Nafcillin Monohydrate, which is commonly used as an antibiotic for treating gram-positive bacterial infections . This compound is characterized by its molecular formula C21H24N2O6S and a molecular weight of 432.49 . It is a white to off-white solid that is slightly soluble in DMSO and methanol .

Méthodes De Préparation

Nafcillin Penilloic Acid (Mixture of Diastereomers) is synthesized from Sodium Nafcillin Monohydrate . The synthetic route involves the reaction of Sodium Nafcillin Monohydrate with specific reagents under controlled conditions to produce the desired diastereomers . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nafcillin Penilloic Acid (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Nafcillin Penilloic Acid (Mixture of Diastereomers) has several scientific research applications. It is used in the field of chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is used to investigate the effects of antibiotics on bacterial cells and to develop new antibacterial agents . In the industry, it is used as a reference standard for quality control and analytical testing .

Mécanisme D'action

The mechanism of action of Nafcillin Penilloic Acid (Mixture of Diastereomers) involves the inhibition of bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which are critical for the final transpeptidation process in bacterial cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .

Comparaison Avec Des Composés Similaires

Nafcillin Penilloic Acid (Mixture of Diastereomers) is unique compared to other similar compounds due to its specific molecular structure and diastereomeric composition . Similar compounds include other penicillin derivatives such as Oxacillin, Cloxacillin, and Dicloxacillin . These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity .

Activité Biologique

Nafcillin Penilloic Acid, a mixture of diastereomers derived from Nafcillin, is a penicillin antibiotic known for its activity against various bacterial infections. Understanding the biological activity of Nafcillin Penilloic Acid is crucial for its application in clinical settings, particularly in treating infections caused by penicillinase-producing staphylococci. This article reviews the biological activity of Nafcillin Penilloic Acid, highlighting its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

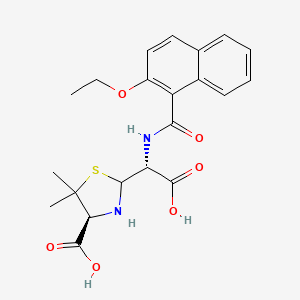

Nafcillin Penilloic Acid is characterized by its beta-lactam structure, which is essential for its antibacterial activity. The compound exists as a mixture of diastereomers, which may exhibit varying degrees of biological activity. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 402.48 g/mol |

| Solubility | Soluble in water |

| pH | 6.0 - 7.0 |

| Stability | Sensitive to heat and light |

Nafcillin Penilloic Acid exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria.

Inhibition of Beta-Lactamase

The compound's efficacy is particularly notable against beta-lactamase-producing bacteria, where its structure allows it to resist hydrolysis by certain beta-lactamases. This property enhances its effectiveness against resistant strains of Staphylococcus aureus.

Antimicrobial Spectrum

Nafcillin Penilloic Acid demonstrates significant activity against various Gram-positive bacteria, especially Staphylococcus species. Its spectrum includes:

- Staphylococcus aureus (including MRSA)

- Streptococcus pneumoniae

- Streptococcus pyogenes

However, it has limited effectiveness against Gram-negative bacteria due to permeability issues associated with the outer membrane.

Table 2: Antimicrobial Activity of Nafcillin Penilloic Acid

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Streptococcus pneumoniae | 1 - 4 µg/mL |

| Escherichia coli | >128 µg/mL |

Pharmacokinetics

Nafcillin Penilloic Acid exhibits rapid absorption following intravenous administration, with peak plasma concentrations occurring within 30 minutes. The half-life ranges from 30 to 60 minutes, necessitating frequent dosing to maintain therapeutic levels.

Distribution and Excretion

The drug distributes widely in body tissues and fluids, including bone and heart valves. Renal excretion accounts for approximately 60% of the administered dose, with dosage adjustments necessary in patients with renal impairment.

Case Study 1: Treatment of Osteomyelitis

A clinical study involving patients with osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that Nafcillin Penilloic Acid effectively reduced infection markers and improved patient outcomes when combined with surgical intervention.

Case Study 2: Endocarditis Management

Another study focused on patients with prosthetic valve endocarditis showed that Nafcillin Penilloic Acid was successful in achieving bacteriological cure rates exceeding 80%, highlighting its role in treating serious infections.

Propriétés

Formule moléculaire |

C21H24N2O6S |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(4S)-2-[(R)-carboxy-[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C21H24N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15(19(25)26)18-23-16(20(27)28)21(2,3)30-18/h5-10,15-16,18,23H,4H2,1-3H3,(H,22,24)(H,25,26)(H,27,28)/t15-,16-,18?/m0/s1 |

Clé InChI |

GKCFPTABPWLZQX-MZQXSQAVSA-N |

SMILES isomérique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |

SMILES canonique |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.